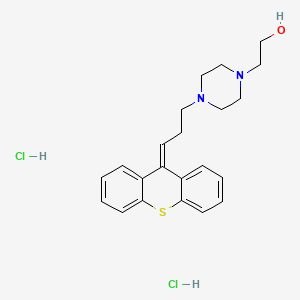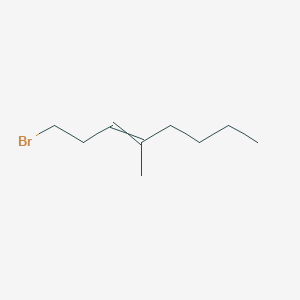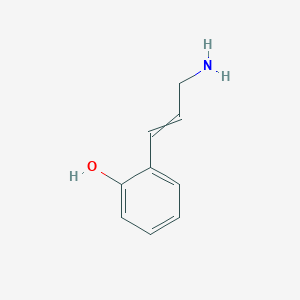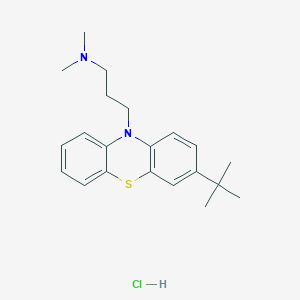
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of thioxanthene and is often used in the synthesis of pharmaceuticals and other chemical products.
Vorbereitungsmethoden
The synthesis of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride typically involves the reaction of thioxanthene derivatives with piperazineethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing the activity of neurotransmitters and other signaling molecules. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol, 4-(3-(thioxanthen-9-ylidene)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
Chlorpromazine: Another thioxanthene derivative used in the treatment of psychiatric disorders.
Flupenthixol: A compound with similar chemical structure and therapeutic applications.
Clopenthixol: Known for its use in the treatment of psychoses, with a mechanism of action involving dopamine receptor antagonism.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
63978-49-4 |
|---|---|
Molekularformel |
C22H28Cl2N2OS |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2-[4-(3-thioxanthen-9-ylidenepropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26N2OS.2ClH/c25-17-16-24-14-12-23(13-15-24)11-5-8-18-19-6-1-3-9-21(19)26-22-10-4-2-7-20(18)22;;/h1-4,6-10,25H,5,11-17H2;2*1H |
InChI-Schlüssel |
MHSVERPOMOPYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=CC=CC=C42)CCO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)


![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)

![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)




